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Compound of Interest

Compound Name: Methyl 2,4-difluorobenzoate

Cat. No.: B035433 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
2,4-difluorobenzoate (CAS No: 106614-28-2), a key intermediate in the synthesis of

pharmaceuticals and other specialty chemicals. This document presents available experimental

and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, along with detailed experimental protocols and a workflow

for spectroscopic analysis.

Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for Methyl 2,4-
difluorobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Methyl 2,4-difluorobenzoate
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Chemical
Shift (δ)
ppm

Multiplicity Integration
Coupling
Constant
(J) Hz

Assignment
Data
Source

7.99 td 1H 8.2, 6.6 H-6
Experimental[

1]

6.98-6.84 m 2H - H-3, H-5
Experimental[

1]

3.93 s 3H - -OCH₃
Experimental[

1]

Solvent:

CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for Methyl 2,4-difluorobenzoate

Chemical Shift (δ) ppm Assignment Data Source

~164-166 C=O Predicted

~160-165 (dd) C-F Predicted

~132-134 (d) C-H Predicted

~112-115 (dd) C-H Predicted

~105-108 (t) C-H Predicted

~115-120 (d) C-CO Predicted

~52-53 -OCH₃ Predicted

Note: Predicted values are

based on the analysis of

structurally similar compounds

and established NMR

principles. The aromatic

carbons will exhibit splitting

due to C-F coupling.
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Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for Methyl 2,4-difluorobenzoate

Wavenumber
(cm⁻¹)

Intensity Assignment Data Source

~3100-3000 Medium Aromatic C-H Stretch Predicted

~2960-2850 Medium
Aliphatic C-H Stretch

(-OCH₃)
Predicted

~1720-1740 Strong C=O Stretch (Ester) Predicted

~1600-1450 Medium-Strong
Aromatic C=C

Bending
Predicted

~1300-1250 Strong
Asymmetric C-O-C

Stretch
Predicted

~1100-1000 Strong
Symmetric C-O-C

Stretch
Predicted

~1200-1100 Strong C-F Stretch Predicted

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for Methyl 2,4-difluorobenzoate
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m/z Relative Intensity Assignment Data Source

172 High [M]⁺ (Molecular Ion) Predicted

141 High [M - OCH₃]⁺ Predicted[2][3]

113 Medium [M - COOCH₃]⁺ Predicted[2][3]

Note: Predicted

fragmentation is

based on the analysis

of isomers such as

methyl 2,6-

difluorobenzoate and

methyl 2,5-

difluorobenzoate.

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These are

generalized protocols that can be adapted for Methyl 2,4-difluorobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of Methyl 2,4-difluorobenzoate.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a

standard 5 mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Data Acquisition:

The ¹H NMR spectrum should be recorded on a 400 MHz or higher field NMR

spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.
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Optimize the magnetic field homogeneity by shimming the sample.

Acquire the spectrum using a standard single-pulse experiment. A sufficient number of

scans (e.g., 16-64) should be performed to obtain a good signal-to-noise ratio.

¹³C NMR Data Acquisition:

The ¹³C NMR spectrum should be recorded on the same spectrometer, typically at a

frequency of 100 MHz.

A proton-decoupled pulse sequence should be used to simplify the spectrum and enhance

the signal-to-noise ratio.

A larger number of scans will be required compared to ¹H NMR to obtain a spectrum with

adequate signal intensity.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase and baseline correct the resulting spectrum.

Reference the chemical shifts to the internal standard (TMS at 0 ppm) or the residual

solvent peak.

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy
Sample Preparation:

As Methyl 2,4-difluorobenzoate is a liquid at room temperature, the spectrum can be

acquired directly as a thin film.

Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride

(NaCl) plates.

Data Acquisition:
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Use a Fourier-Transform Infrared (FTIR) spectrometer.

Record a background spectrum of the clean, empty sample holder.

Place the prepared sample in the spectrometer's sample compartment.

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

The background spectrum is automatically subtracted from the sample spectrum by the

instrument's software.

The resulting transmittance or absorbance spectrum is then analyzed to identify the

characteristic absorption bands.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

Introduce a dilute solution of Methyl 2,4-difluorobenzoate in a volatile organic solvent

(e.g., methanol or acetonitrile) into the mass spectrometer.

For a standard analysis, Electron Ionization (EI) at 70 eV is a common method for

generating ions.

Mass Analysis:

The generated ions are separated based on their mass-to-charge ratio (m/z) using a mass

analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

Detection and Data Processing:

The abundance of each ion is measured by a detector.

The resulting data is presented as a mass spectrum, which is a plot of relative intensity

versus m/z.
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The molecular ion peak and the fragmentation pattern are analyzed to confirm the

molecular weight and elucidate the structure of the molecule.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of Methyl
2,4-difluorobenzoate.

Sample Preparation

Data Acquisition

Data Processing

Data Analysis & Interpretation

Methyl 2,4-difluorobenzoate

Dissolve in CDCl3 with TMS Prepare Neat Liquid Sample Dilute in Volatile Solvent

NMR Spectrometer (¹H & ¹³C) FTIR Spectrometer Mass Spectrometer (EI)

Fourier Transform, Phasing, Baseline Correction Background Subtraction Generate Mass Spectrum

Analyze Chemical Shifts, Coupling, Integration Identify Functional Group Absorptions Analyze Molecular Ion & Fragmentation

Structural Confirmation
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Caption: Workflow for Spectroscopic Analysis of Methyl 2,4-difluorobenzoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. METHYL 2,4-DIFLUOROBENZOATE | 106614-28-2 [chemicalbook.com]

2. Methyl 2,6-difluorobenzoate | C8H6F2O2 | CID 518798 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. Methyl 2,5-difluorobenzoate | C8H6F2O2 | CID 2779364 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Profile of Methyl 2,4-difluorobenzoate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b035433#spectroscopic-data-for-methyl-2-4-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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